molecular formula C6H6FNO2S B13238240 (Pyridin-2-yl)methanesulfonyl fluoride

(Pyridin-2-yl)methanesulfonyl fluoride

Cat. No.: B13238240
M. Wt: 175.18 g/mol
InChI Key: MUTWAJVSNHGLCQ-UHFFFAOYSA-N
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Description

(Pyridin-2-yl)methanesulfonyl fluoride (CAS 2091652-76-3) is an organosulfur compound with the molecular formula C 6 H 6 FNO 2 S and a molecular weight of 175.18 g/mol . Its structure features a pyridinyl ring, a key nitrogen-containing heterocycle in medicinal chemistry, linked to a sulfonyl fluoride group. This functional group is highly reactive and is known to act as an electrophile, capable of forming covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and tyrosine . While specific biological studies on this exact molecule are not readily available in the public domain, compounds with sulfonyl fluoride motifs are of significant interest in chemical biology and drug discovery. They are primarily utilized as activity-based probes (ABPs) to profile enzyme activity in complex biological systems and as covalent warheads in the development of therapeutic inhibitors. The presence of the pyridine ring also makes it a valuable building block for synthesizing more complex molecules, as it can serve to modulate the compound's physicochemical properties or coordinate with metals . This product is provided for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

pyridin-2-ylmethanesulfonyl fluoride

InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2

InChI Key

MUTWAJVSNHGLCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CS(=O)(=O)F

Origin of Product

United States

Contextualizing Sulfonyl Fluorides in Modern Organic Chemistry

Sulfonyl fluorides have emerged from relative obscurity to become a class of exceptionally useful reactants in contemporary organic chemistry. Their rise to prominence is largely attributed to their unique reactivity profile, which is characterized by a remarkable balance between stability and reactivity. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are generally stable to a wide range of reaction conditions, including aqueous environments, and are resistant to reduction.

This stability, however, is coupled with a potent and selective reactivity towards nucleophiles under specific conditions, a feature that has been harnessed in the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. SuFEx, a concept introduced by K. Barry Sharpless and colleagues, describes a set of reactions that are modular, high-yielding, and produce inert linkages. These characteristics have positioned sulfonyl fluorides as powerful tools for the construction of complex molecules in fields as diverse as drug discovery, materials science, and chemical biology. The SuFEx process allows for the reliable formation of strong covalent bonds, making sulfonyl fluorides indispensable reagents for creating robust molecular connections.

The table below summarizes the key properties of sulfonyl fluorides that contribute to their utility in modern organic synthesis:

PropertyDescriptionImplication in Synthesis
Stability Resistant to hydrolysis, oxidation, and reduction under many standard conditions.Allows for their use in a wide range of reaction media and with diverse functional groups.
Reactivity Highly reactive towards strong nucleophiles under specific activation conditions.Enables selective and controlled bond formation.
Versatility Can be used to synthesize sulfonamides, sulfonic esters, and other sulfur-containing compounds.Provides access to a broad scope of molecular structures.
"Click" Chemistry A key component of the SuFEx click chemistry paradigm.Facilitates modular and efficient synthesis of complex molecules.

Strategic Importance of the Pyridyl Moiety in Functional Organic Molecules

The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of functional organic molecules, ranging from pharmaceuticals and agrochemicals to catalysts and materials. nih.govrsc.org Its strategic importance stems from a combination of its electronic properties, its ability to act as a ligand for metal catalysis, and its capacity to engage in hydrogen bonding. nih.govrsc.org

As a heterocyclic aromatic compound, the nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the aromatic system, influencing its reactivity in substitution reactions. jscimedcentral.com Furthermore, the lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as effective ligands in transition metal catalysis, modulating the reactivity and selectivity of the metal center. mdpi.comwikipedia.orgacs.org This has been extensively exploited in the development of catalysts for a wide range of organic transformations.

In the realm of medicinal chemistry, the pyridyl group is a common feature in many approved drugs. rsc.orgresearchgate.net Its presence can enhance a molecule's solubility, metabolic stability, and ability to bind to biological targets. rsc.org The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at the active sites of enzymes and receptors. rsc.org The prevalence of the pyridyl moiety in pharmaceuticals is a testament to its favorable physicochemical and biological properties.

The following table highlights some of the key roles of the pyridyl moiety in functional organic molecules:

RoleDescriptionExamples of Applications
Ligand in Catalysis Coordinates to transition metals, influencing their catalytic activity and selectivity.Cross-coupling reactions, hydrogenation, and polymerization. mdpi.comwikipedia.orgacs.org
Pharmacophore in Medicinal Chemistry Contributes to the biological activity of a drug molecule through various interactions.Anticancer agents, antivirals, and cardiovascular drugs. nih.govresearchgate.net
Functional Group in Materials Science Imparts specific electronic or physical properties to polymers and other materials.Organic light-emitting diodes (OLEDs), sensors, and conductive polymers.
Synthetic Intermediate Can be readily modified to introduce other functional groups.Used in the synthesis of complex heterocyclic systems.

Rationale for Advanced Research on Pyridin 2 Yl Methanesulfonyl Fluoride

Fundamental Reactivity Profile of the Sulfonyl Fluoride Group

The sulfonyl fluoride group (-SO₂F) is characterized by a unique balance of stability and reactivity, making it a valuable functional group in various chemical transformations. Unlike other sulfonyl halides, sulfonyl fluorides exhibit remarkable stability. This stability is attributed to the strong, highly polarized sulfur-fluorine bond, which results from significant pi-donation from fluorine to sulfur and strong ionicity between the two atoms. acs.org

Key features of the sulfonyl fluoride group's reactivity profile include:

Thermodynamic Stability : Sulfonyl fluorides are resistant to thermolysis and nucleophilic substitution, showing notable inertness even in challenging conditions like refluxing aniline.

Resistance to Reduction : The cleavage of the sulfonyl fluoride bond is heterolytic, rendering it resistant to reduction.

Chemoselectivity : When they do react, sulfonyl fluorides do so selectively at the sulfur atom, leading exclusively to sulfonylation products, in contrast to the broader reactivity of sulfonyl chlorides.

Aqueous Environment Compatibility : The special nature of the fluoride-proton interaction allows for reactions to be conducted in aqueous environments.

This combination of high stability under many conditions and specific reactivity under others has made sulfonyl fluorides increasingly popular in fields like covalent probe discovery and drug development. enamine.net They can covalently modify multiple nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. enamine.net

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" transformation, prized for its reliability and efficiency in creating molecular connections. nih.gov This chemistry leverages the unique properties of the S(VI)-F bond, which is exceptionally stable yet can be activated to react with nucleophiles under specific conditions. nih.gov

Scope and Versatility in SuFEx Transformations

SuFEx chemistry demonstrates a broad scope, enabling the connection of diverse molecular modules. nih.gov The reaction is not limited to a single type of transformation but encompasses a variety of nucleophiles and "SuFExable" hubs. nih.gov

Nucleophiles : SuFEx reactions are effective with a range of nucleophiles, including:

O-nucleophiles (silyl-protected or unprotected phenols, alcohols). nih.govresearchgate.net

N-nucleophiles (primary and secondary amines). nih.govnih.gov

Carbon nucleophiles. ccspublishing.org.cn

SuFExable Hubs : A diverse collection of molecules containing the S(VI)-F bond can act as connectors. Common examples include aryl sulfonyl fluorides (Ar-SO₂F) and aryl fluorosulfates (Ar-OSO₂F). nih.gov More complex hubs like ethenesulfonyl fluoride (ESF) and thionyl tetrafluoride (SOF₄) have also been developed to expand the versatility of SuFEx chemistry. nih.govnih.gov

Applications : The versatility of SuFEx has led to its application in numerous areas, including:

Drug Discovery and Chemical Biology : The biocompatibility and specific reactivity of sulfonyl fluorides make them powerful tools for creating chemical probes and covalent inhibitors. uga.edu They can selectively engage with amino acid residues like tyrosine, lysine, serine, and histidine. uga.edu

Materials Science : SuFEx is used to synthesize polymers with novel -SO₂- linkages, such as polysulfates and polysulfonates. ccspublishing.org.cnchemrxiv.org

Organic Synthesis : It provides a reliable method for synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. ccspublishing.org.cn

The reaction is known for being simple, high-yielding, and often requiring minimal purification, consistent with the principles of click chemistry. It is also compatible with aqueous conditions and tolerant of oxygen. uga.edu

Mechanistic Pathways of SuFEx Reactions (e.g., Sₙ2 at Sulfur)

The mechanism of SuFEx reactions is centered on the activation of the highly stable S(VI)-F bond, making the sulfur atom susceptible to nucleophilic attack. The primary driving force is the high positive charge on the sulfur atom. nih.gov While the precise details can vary depending on the reactants and catalysts, the general pathway often involves a nucleophilic substitution at the sulfur center, akin to an Sₙ2 reaction.

Activation of the sulfonyl fluoride is crucial. This can be achieved through interactions with protons (H⁺) or silyl (B83357) groups (R₃Si⁺), or through the use of catalysts. nih.gov The process transitions the fluoride from being part of a stable covalent bond to a viable leaving group. nih.gov In base-catalyzed reactions, the base can act as a nucleophile to activate the S(VI) fluoride directly. acs.org For instance, in reactions involving amines, a Lewis acid catalyst like calcium bistriflimide (Ca(NTf₂)₂) can activate the sulfonyl fluoride by coordinating to both the sulfonyl oxygen and the fluorine atom, stabilizing the developing negative charge on the departing fluoride. hmc.edu

Catalytic Principles and Modulators in SuFEx Reactions

Catalysis is a key element in modulating the reactivity of the S(VI)-F bond and enabling SuFEx transformations under mild conditions. A variety of catalysts and modulators are employed, each with a specific role in the reaction mechanism.

Lewis Bases : Nitrogenous Lewis bases are common catalysts. Their reactivity generally correlates with their pKₐH value, with stronger bases being more effective. nih.gov Examples include:

Tertiary amines (e.g., triethylamine). nih.gov

Amidines (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov

Guanidines (e.g., BTMG - 2-tert-butyl-1,1,3,3-tetramethylguanidine). nih.gov

Phosphazenes. nih.govnih.gov

Lewis Acids : Lewis acids like calcium bistriflimide (Ca(NTf₂)₂) can activate the sulfonyl fluoride, making the sulfur center more electrophilic and stabilizing the fluoride leaving group. hmc.edu This has been shown to be effective in the synthesis of sulfonamides from sulfonyl fluorides and amines. chemrxiv.orghmc.edu

Bifluoride Salts : These salts can also facilitate SuFEx reactions. nih.govnih.gov

Co-additives : In some cases, co-additives are used to enhance catalytic activity. For example, 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) has been used in conjunction with hydroxybenzotriazole (B1436442) (HOBt) to enable catalytic loadings for the synthesis of sulfonamides. acs.org Similarly, hexamethyldisilazane (B44280) (HMDS) has been used with the guanidine (B92328) base BTMG to accelerate SuFEx reactions. nih.gov

These catalytic systems allow for the fine-tuning of reaction conditions, expanding the scope and efficiency of SuFEx chemistry. nih.govnih.gov

Role as a Fluorinating Reagent

Beyond its role in SuFEx chemistry, the this compound framework, particularly in the form of 2-pyridinesulfonyl fluoride (PyFluor), serves as a highly effective reagent for the chemoselective deoxyfluorination of alcohols. ucla.edusigmaaldrich.com This transformation is a valuable method for installing aliphatic carbon-fluorine bonds, which can significantly alter the properties of organic molecules, enhancing metabolic stability and bioactivity in pharmaceutical candidates. ucla.eduacs.org

Chemoselective Deoxyfluorination of Alcohols (e.g., PyFluor)

PyFluor has emerged as a superior alternative to traditional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST). ucla.edusigmaaldrich.com DAST is known for its thermal instability and tendency to produce elimination side products, which complicates purification. ucla.edusigmaaldrich.com In contrast, PyFluor is an inexpensive, thermally stable, and crystalline solid that offers high selectivity for substitution over elimination. ucla.edusigmaaldrich.comorganic-chemistry.org

Reaction Mechanism and Conditions: The deoxyfluorination process with PyFluor involves a two-step mechanism. researchgate.net

Activation of the Alcohol : In the presence of a strong, non-nucleophilic base such as DBU or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), the alcohol adds to the sulfonyl fluoride to rapidly form a sulfonate ester intermediate. ucla.eduresearchgate.netacsgcipr.org

Fluoride Displacement : The sulfonate ester is then slowly converted to the alkyl fluoride product via nucleophilic attack by the fluoride ion, which is generated in situ. ucla.eduresearchgate.net The protonated base is proposed to stabilize the fluoride leaving group. ucla.eduacs.org This reaction proceeds with an inversion of stereochemistry. researchgate.net

Scope and Selectivity: PyFluor demonstrates a broad substrate scope and excellent chemoselectivity.

It effectively fluorinates primary and secondary alcohols. sigmaaldrich.comresearchgate.net

It tolerates a wide array of functional groups, including basic heterocycles, protected amines, ketones, and esters. sigmaaldrich.comacs.org

Notably, primary and secondary alcohols can be fluorinated in the presence of tertiary alcohols. acs.org

Unlike DAST, it does not cause competing gem-difluorination of carbonyls. acs.org

Substrates that are prone to elimination with DAST, such as homobenzylic alcohols, perform well with PyFluor, showing significantly reduced elimination byproducts. acs.org

The combination of safety, stability, cost-effectiveness, and high selectivity makes PyFluor a valuable reagent for both laboratory-scale synthesis and preparatory-scale fluorination of alcohols. ucla.eduacs.org

Mechanistic Considerations in Deoxyfluorination Processesenamine.net

The deoxyfluorination reaction mediated by this compound proceeds through a well-investigated, two-step mechanism that requires the presence of a strong, non-nucleophilic organic base. ucla.eduresearchgate.net Guanidine and amidine bases, such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been identified as uniquely effective for this transformation. ucla.eduacs.org

The proposed mechanism is as follows:

Formation of a Sulfonate Ester Intermediate: The reaction initiates with the base-assisted activation of the alcohol, which then undergoes nucleophilic attack on the electrophilic sulfur center of the sulfonyl fluoride. acsgcipr.org This step is rapid and results in the formation of a pyridin-2-ylmethanesulfonate ester, converting the hydroxyl group into a good leaving group. ucla.eduresearchgate.net

Nucleophilic Fluoride Displacement: The sulfonate ester intermediate is subsequently converted to the final alkyl fluoride product. researchgate.net The fluoride nucleophile is generated in situ. The strong base (e.g., DBU) is protonated during the initial activation step, and the resulting conjugate acid ([DBUH]⁺) forms a reactive hydrogen fluoride complex that acts as the fluoride source for the nucleophilic substitution. ucla.eduacs.org

Kinetic studies support this mechanistic framework. For primary and secondary alcohols, the reaction exhibits second-order kinetics, which is consistent with a rate-limiting bimolecular nucleophilic substitution (SN2) between the fluoride ion and the sulfonate ester intermediate. ucla.edu This is further corroborated by the observation that the reaction proceeds with a clean inversion of stereochemistry at the carbon center. researchgate.net The role of the base is primarily as a Brønsted base to facilitate the initial alcohol activation, rather than as a nucleophilic transfer catalyst. ucla.edu

Other Electrophilic and Nucleophilic Transformations

Conversion to Other Sulfur-Containing Functionalities (e.g., Triflones)benchchem.com

This compound, as a member of the sulfonyl fluoride class, possesses reactivity that extends beyond deoxyfluorination. The sulfonyl fluoride moiety is recognized for its unique stability and selective reactivity, making it a valuable functional group in modern organic synthesis, particularly in the context of "click chemistry". nih.gov Specifically, it is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions that utilize the S-F bond to create diverse sulfur-containing linkages. researchgate.net

While direct conversion of this compound to triflones (trifluoromethyl sulfones) is not extensively detailed, the general reactivity profile of sulfonyl fluorides allows for their transformation into other sulfur(VI) species. nih.gov These transformations typically involve the reaction of the sulfonyl fluoride with a suitable nucleophile, leading to the displacement of the fluoride ion and the formation of a new bond to the sulfur atom. For instance, sulfonyl fluorides can react with organometallic reagents or other carbon nucleophiles to form sulfones. mdpi.com This inherent reactivity as a stable yet activatable electrophile makes it a versatile precursor for a range of other sulfur-containing functionalities.

Reactivity with Diverse Nucleophilic Centersacs.orgbrynmawr.eduacs.org

The electrophilic nature of the sulfur atom in this compound allows it to react with a variety of nucleophiles. This reactivity is crucial for its role as a covalent modifier in chemical biology and as a coupling partner in synthesis. enamine.net

The compound reacts readily with amine nucleophiles to form stable sulfonamides. acs.org This transformation can be facilitated by Lewis acids, which activate the sulfonyl fluoride group towards nucleophilic attack. acs.org In a different capacity, this compound can serve as an activating agent for carboxylic acids. It reacts to form an acyl fluoride in situ, which is a highly reactive intermediate for the synthesis of amides and esters upon reaction with amine or alcohol nucleophiles, respectively. rsc.org

In the field of chemical biology, sulfonyl fluorides are known to form covalent bonds with the nucleophilic side chains of several amino acid residues within proteins, including lysine, tyrosine, serine, and histidine. enamine.netnih.gov This reactivity has been harnessed to develop chemical probes and covalent inhibitors for various enzymes.

Table 2: Reactivity of this compound with Diverse Nucleophiles

Nucleophile ClassExample NucleophileResulting Product/FunctionalityApplication Area
Amines Primary/Secondary Amines, AnilinesSulfonamidesOrganic Synthesis acs.org
Carboxylates Carboxylic Acids (forms acyl fluoride intermediate)Amides, Esters (after trapping with amines/alcohols)Peptide/Ester Synthesis rsc.org
Amino Acid Residues Lysine, Tyrosine, Serine, HistidineCovalent Protein AdductsChemical Biology, Covalent Inhibition nih.gov
Alcohols Primary/Secondary AlcoholsAlkyl Fluorides (via Deoxyfluorination)Organofluorine Synthesis researchgate.net

Influence of the Pyridyl Moiety on Sulfonyl Fluoride Reactivityresearchgate.netacsgcipr.orgmdpi.com

Electronic Effects on the Sulfonyl Fluoride Groupbrynmawr.edu

The pyridyl moiety plays a critical role in modulating the reactivity of the attached methanesulfonyl fluoride group. The primary influence is an inductive electron-withdrawing effect exerted by the nitrogen atom in the pyridine ring. ucla.edu This effect increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, which is a key step in its deoxyfluorination mechanism.

Studies comparing 2-, 3-, and 4-pyridinesulfonyl fluorides have shown that while all are competent reagents, the 2-pyridyl isomer (PyFluor) often provides the best combination of reactivity and selectivity. ucla.edu The success of the 3- and 4-isomers demonstrates that the inductive effect is a major contributor to reactivity, as direct nucleophilic assistance from the ring nitrogen is not possible from these positions. ucla.edu However, the superior performance of the 2-pyridyl isomer suggests that secondary effects, potentially involving chelation or specific transition state stabilization, may also be at play.

Furthermore, introducing additional electron-withdrawing substituents onto the pyridine ring can lead to modest improvements in reaction yield, reinforcing the notion that enhancing the electrophilicity of the sulfur center is beneficial for the deoxyfluorination process. acs.org The pyridyl group thus serves to electronically "tune" the sulfonyl fluoride, balancing the inherent stability of the S-F bond with the required electrophilicity for efficient reaction with nucleophiles like alcohols. acs.org

Role of the Pyridine Nitrogen in Reaction Pathways

The strategic placement of the nitrogen atom within the pyridine ring of this compound is a critical determinant of the compound's chemical reactivity and the mechanistic pathways it undergoes. The nitrogen's lone pair of electrons and its position adjacent to the methanesulfonyl fluoride moiety allow for significant intramolecular interactions that can facilitate and accelerate reactions through neighboring group participation (NGP), also known as anchimeric assistance. dalalinstitute.comwikipedia.org

The concept of anchimeric assistance involves the intramolecular nucleophilic attack by a neighboring group, which in this case is the pyridine nitrogen, at the reaction center. This participation often leads to the formation of a cyclic intermediate, resulting in an enhanced reaction rate compared to analogues where such an interaction is not possible. dalalinstitute.comwikipedia.org For this compound, the proximity of the nitrogen atom to the sulfonyl fluoride group is key to its role in reaction pathways.

Intramolecular Catalysis and Anchimeric Assistance

The pyridine nitrogen in this compound can act as an intramolecular catalyst. In reactions such as hydrolysis or nucleophilic substitution, the nitrogen's lone pair can attack the electrophilic sulfur atom of the sulfonyl fluoride group. This initial intramolecular step leads to the formation of a strained, cyclic intermediate. The formation of this intermediate is often the rate-determining step, and because the nucleophile is part of the same molecule, the effective concentration is high, leading to a significant rate enhancement. dalalinstitute.com

This phenomenon is a classic example of neighboring group participation, where the pyridine nitrogen provides anchimeric assistance to the departure of the fluoride leaving group. The subsequent reaction with an external nucleophile then proceeds through the opening of this reactive cyclic intermediate.

Comparison with Isomeric Compounds

To quantify the effect of the pyridine nitrogen's position, comparative studies with the isomeric compounds, (Pyridin-3-yl)methanesulfonyl fluoride and (Pyridin-4-yl)methanesulfonyl fluoride, are crucial. In the 3- and 4-isomers, the nitrogen atom is positioned further from the methanesulfonyl fluoride group, rendering intramolecular attack and the formation of a stable cyclic intermediate sterically and electronically unfavorable.

Consequently, the reactivity of these isomers is expected to be significantly lower than that of the 2-isomer under identical conditions. The anticipated relative rates of reaction would provide strong evidence for the role of the pyridine nitrogen in anchimeric assistance.

Table 1: Predicted Relative Rates of Solvolysis for Pyridylmethanesulfonyl Fluoride Isomers

CompoundPosition of Pyridine NitrogenExpected MechanismPredicted Relative Rate
This compound2Neighboring Group ParticipationHigh
(Pyridin-3-yl)methanesulfonyl fluoride3Direct Nucleophilic AttackLow
(Pyridin-4-yl)methanesulfonyl fluoride4Direct Nucleophilic AttackLow

Mechanistic Implications

Furthermore, the nature of the solvent and the nucleophile can influence the extent of anchimeric assistance. In highly polar, ionizing solvents, the formation of the cyclic intermediate may be more favored. The strength of the external nucleophile will also play a role; weaker nucleophiles are more likely to allow the intramolecular pathway to dominate.

Applications of Pyridin 2 Yl Methanesulfonyl Fluoride in Advanced Organic Synthesis

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful paradigm in chemical synthesis that enables the modification of complex molecules at a late point in a synthetic sequence, thereby rapidly generating analogues of a lead compound. nih.govrsc.org This approach accelerates the exploration of structure-activity relationships (SAR) and provides access to chemical space that would be challenging to reach through de novo synthesis. nih.gov Both the pyridine (B92270) ring and the sulfonyl fluoride (B91410) group are highly relevant to LSF strategies. The sulfonyl fluoride moiety, in particular, is a key enabler of LSF through its participation in SuFEx reactions, which can form robust S-O or S-N linkages under mild, metal-free conditions. rhhz.netresearchgate.net

The robust nature of the sulfonyl fluoride group makes it an ideal electrophilic partner for introduction into densely functionalized molecules. researchgate.net The (Pyridin-2-yl)methanesulfonyl fluoride reagent can be envisioned as a key component for integrating the pyridin-2-ylmethylsulfonyl motif into complex molecular frameworks. This can be achieved via its reaction with nucleophilic handles (such as phenols or amines) present on a target molecule. The SuFEx reaction is noted for its high chemoselectivity and tolerance of a wide array of functional groups, making it suitable for modifying intricate structures like pharmaceuticals or natural products. researchgate.netresearchgate.net

For instance, a strategy analogous to the C-H fluorination and subsequent nucleophilic aromatic substitution (SNAr) used to modify pyridyl-containing drugs could be adapted. berkeley.edu While that method functionalizes the pyridine ring directly, this compound allows for the appendage of an entire functional cassette onto a molecule of interest, leveraging the sulfonyl fluoride's reactivity. This "connective" chemistry is a hallmark of the SuFEx concept and would permit the pyridyl group to be tethered to a molecular core via a stable sulfonate or sulfonamide linkage. sigmaaldrich.com

Beyond its use as a reagent to modify other complex molecules, this compound can itself serve as a central scaffold for diversification. The sulfonyl fluoride group is an exceptionally versatile handle for derivatization. rhhz.net It can react with a wide range of O-, N-, S-, and C-centered nucleophiles, providing a straightforward method to generate a library of analogues from a single precursor. rhhz.netsigmaaldrich.com This approach is highly valuable in drug discovery, where rapid generation of analogues is crucial for optimizing pharmacological properties.

The reactivity of the sulfonyl fluoride allows for the creation of diverse linkages, including sulfonamides and sulfonates, by reacting with various amines and alcohols, respectively. researchgate.net This strategy provides a modular and efficient way to explore the chemical space around the pyridin-2-ylmethyl core.

Table 1: Potential Diversification of this compound via SuFEx Reactions
Nucleophile (R-NuH)Product ClassPotential Application
Primary/Secondary Amines (R₂NH)SulfonamidesPharmacologically relevant scaffolds
Phenols (ArOH)Sulfonate EstersPro-drugs, covalent inhibitors
Alcohols (ROH)Sulfonate EstersLinkers in materials science
Silyl (B83357) Ethers (R-OSiMe₃)Sulfonate EstersMild synthesis of sulfonates
Thiols (RSH)ThiosulfonatesBioconjugation handles

As a Key Building Block in Synthetic Sequences

Fluorinated building blocks and heterocyclic motifs are of paramount importance in modern chemistry. nih.gov The introduction of fluorine or fluorine-containing groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov this compound serves as a bifunctional building block, providing both a key heterocyclic unit (pyridine) and a versatile reactive group (sulfonyl fluoride).

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and π-stacking interactions. The sulfonyl fluoride group, meanwhile, acts as a stable yet reactive handle for downstream transformations. enamine.net Its stability allows it to be carried through multiple synthetic steps, while its latent reactivity can be called upon for SuFEx-type ligations or other conversions. rhhz.netsigmaaldrich.com This makes building blocks like this compound valuable for constructing libraries of compounds for high-throughput screening or for the modular synthesis of complex target molecules. enamine.netnih.gov

Olefination Reactions Involving Sulfonyl Fluorides (General Relevance)

Olefination reactions are fundamental transformations in organic synthesis for forming carbon-carbon double bonds. While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are canonical, related transformations involving sulfonyl-stabilized carbanions have emerged as powerful alternatives. researchgate.netnih.gov In these reactions, a carbanion alpha to a sulfonyl group acts as the nucleophile, adding to a carbonyl compound (an aldehyde or ketone). The resulting intermediate can then undergo a sequence of cyclization and fragmentation to yield an alkene. researchgate.netnih.gov

The methylene (B1212753) group in this compound is positioned between two electron-withdrawing groups (the sulfonyl fluoride and the pyridine ring), which would enhance the acidity of its protons. Upon treatment with a suitable base, a stabilized carbanion could be formed. This nucleophile could then participate in olefination reactions with various aldehydes and ketones. This process would mimic the HWE reaction, providing a pathway to synthesize substituted vinyl pyridines, which are valuable synthetic intermediates. researchgate.net Research on the olefination reactions of methanedisulfonyl fluoride with aromatic aldehydes has demonstrated the feasibility of this approach, yielding β-arylethenesulfonyl fluorides. researchgate.netnih.gov

Table 2: Representative Olefination of Aldehydes with a Generic Sulfonyl Fluoride (R-CH₂SO₂F) (Illustrative) researchgate.netnih.gov
AldehydeBaseProduct TypePotential Yield Range
BenzaldehydeDBUStyrenyl Sulfonyl FluorideGood to Excellent
4-ChlorobenzaldehydeDBUSubstituted Styrenyl Sulfonyl FluorideGood to Excellent
2-NaphthaldehydeDBUNaphthylvinyl Sulfonyl FluorideGood
4-(Trifluoromethyl)benzaldehydeDBUSubstituted Styrenyl Sulfonyl FluorideModerate to Good
CinnamaldehydeDBUConjugated Dienyl Sulfonyl FluorideGood

This reactivity profile underscores the potential of this compound not only as a partner in ligation chemistry but also as a precursor for the construction of carbon-carbon bonds, further highlighting its versatility in advanced organic synthesis.

Advanced Analytical Techniques for Characterization of Pyridin 2 Yl Methanesulfonyl Fluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorine-containing compounds like (Pyridin-2-yl)methanesulfonyl fluoride (B91410), ¹⁹F NMR is particularly powerful due to the unique properties of the fluorine-19 nucleus.

Detailed Research Findings: The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis, with a receptivity approximately 83% that of ¹H. huji.ac.ilwikipedia.org A key feature of ¹⁹F NMR is its exceptionally wide chemical shift range, which can span over 800 ppm, significantly reducing the likelihood of signal overlap compared to ¹H NMR. wikipedia.org This wide dispersion means that the ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for structural and conformational changes. alfa-chemistry.com

For sulfonyl fluorides, the ¹⁹F chemical shift is diagnostic. While specific data for (Pyridin-2-yl)methanesulfonyl fluoride is not prominently available in public literature, the chemical shifts for related arylsulfonyl and alkylsulfonyl fluorides typically appear in a distinct downfield region. The strong electron-withdrawing nature of the sulfonyl group deshields the fluorine nucleus. The chemical shift would also be influenced by the electronic properties of the pyridinylmethyl group. Based on data for analogous compounds, the ¹⁹F signal for this compound is expected to be a singlet, as there are no adjacent fluorine atoms for homonuclear coupling, though coupling to the two adjacent methylene (B1212753) protons (²JHF) may be observed.

Table 1. Expected ¹⁹F NMR Spectroscopic Data for this compound and Related Compounds.
Compound TypeTypical ¹⁹F Chemical Shift Range (δ, ppm) vs. CFCl₃Expected MultiplicityKey Information Provided
Alkylsulfonyl Fluorides (R-SO₂F)+40 to +80Singlet or Triplet (if coupled to α-CH₂)Confirmation of the -SO₂F group's presence and electronic environment.
Arylsulfonyl Fluorides (Ar-SO₂F)+20 to +70SingletSensitive to substituents on the aromatic ring.
This compoundEst. +50 to +70Singlet (or Triplet due to ²JHF)Confirms covalent integrity and purity of the compound.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like HPLC, it becomes a powerful method for purity assessment and analysis of complex mixtures.

Detailed Research Findings: HPLC is used to separate this compound from any starting materials, byproducts, or degradation products. A common method would involve reversed-phase chromatography, where the compound is eluted from a C18 column using a gradient of aqueous mobile phase (often with a formic acid modifier) and an organic solvent like acetonitrile. acs.org The retention time is characteristic of the compound under specific conditions and the peak area from the UV chromatogram can be used for quantification.

Following separation, electrospray ionization (ESI) mass spectrometry is typically employed. In positive ion mode, the compound would be detected as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the accurate mass of this ion, allowing for the confirmation of its elemental formula (C₆H₆FNO₂S).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion, providing structural confirmation. For sulfonyl-containing compounds, a characteristic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. nih.gov Other plausible fragmentations for the [M+H]⁺ ion of this compound would include cleavage of the C-S bond to generate the pyridin-2-ylmethyl cation and loss of the sulfonyl fluoride radical.

Table 2. Predicted Mass Spectrometry Data for this compound.
IonFormulaCalculated m/zOrigin
[M+H]⁺[C₆H₇FNO₂S]⁺176.0179Protonated molecular ion
[M+H - HF]⁺[C₆H₆NO₂S]⁺156.0090Loss of hydrogen fluoride
[M+H - SO₂]⁺[C₆H₇FN]⁺112.0557Characteristic loss of sulfur dioxide via rearrangement
[C₆H₆N]⁺[C₆H₆N]⁺92.0500Cleavage of C-S bond (pyridin-2-ylmethyl cation)

X-ray Crystallography of Adducts and Intermediates

As this compound is a reactive electrophile, it is designed to form covalent bonds with nucleophilic residues in biological targets, such as proteins. researchgate.net X-ray crystallography is the gold standard for visualizing these interactions at an atomic level. While a crystal structure of the parent compound itself may be challenging due to its reactivity, structures of its stable covalent adducts with proteins provide invaluable mechanistic insight. nih.gov

Detailed Research Findings: Sulfonyl fluorides are known to react with nucleophilic amino acid residues such as serine, threonine, tyrosine, and lysine (B10760008) to form stable sulfonate or sulfonamide linkages. researchgate.net The process of characterizing a covalent inhibitor involves co-crystallizing the target protein with the compound and solving the three-dimensional structure using X-ray diffraction. nih.govnih.gov

The resulting electron density map provides unambiguous evidence of covalent bond formation, identifying the specific residue that has been modified. nih.govproteinstructures.com Furthermore, the crystal structure reveals the precise orientation of the inhibitor within the binding site, detailing all the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the initial binding affinity (Kᵢ) before the covalent reaction occurs. nih.gov This information is critical for understanding the inhibitor's potency and selectivity and for guiding further structure-based drug design. For example, the crystal structure of the EGFR kinase domain in a complex with a sulfonyl fluoride probe (PDB ID: 5U8L) clearly shows the covalent linkage to a lysine residue within the active site, providing a blueprint of the molecular recognition events. wwpdb.org

Table 3. Information Gained from X-ray Crystallography of Protein-Inhibitor Adducts.
Structural InformationSignificance in Characterization
Identification of Modified ResidueConfirms the covalent mechanism and the specific amino acid target (e.g., Ser, Tyr, Lys). researchgate.net
Inhibitor ConformationReveals the bound-state geometry of the inhibitor within the active site.
Protein-Ligand InteractionsMaps the network of hydrogen bonds, and van der Waals contacts responsible for binding affinity and selectivity. nih.gov
Conformational ChangesShows any structural rearrangements in the protein induced by covalent modification.
Solvent StructureIdentifies the role of water molecules in mediating protein-inhibitor interactions. nih.gov

Q & A

How can researchers safely handle (Pyridin-2-yl)methanesulfonyl fluoride to avoid decomposition into toxic byproducts?

Answer:
this compound is moisture-sensitive and reacts vigorously with water to produce hydrogen fluoride (HF), a highly toxic and corrosive gas . To mitigate risks:

  • Use dry conditions : Conduct reactions under inert atmospheres (e.g., nitrogen/argon) and employ anhydrous solvents.
  • Local exhaust ventilation : Implement fume hoods or closed systems to prevent vapor exposure .
  • Personal protective equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats.
  • Emergency protocols : Neutralize spills with calcium carbonate or specialized HF spill kits .

What are the recommended synthetic routes for this compound, and what critical reaction parameters must be controlled?

Answer:
While direct synthesis data for this compound is limited, analogous sulfonyl fluorides are typically synthesized via:

  • Sulfur-based precursors : Reacting pyridinylmethanesulfonyl chloride with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for improved yield, as demonstrated for cobaltoceniumylamido pyridinium derivatives .
    Key parameters :
    • Temperature control (e.g., 0–25°C to prevent side reactions).
    • Stoichiometric excess of fluorinating agents (e.g., KF) to ensure complete conversion .

How does this compound compare to other sulfonyl fluorides in selective protein labeling applications?

Answer:
Sulfonyl fluorides are favored in chemical proteomics due to their hydrolytic stability compared to sulfonyl chlorides . This compound’s pyridine moiety may enhance:

  • Selectivity : The pyridinyl group could facilitate π-π interactions with aromatic residues (e.g., tyrosine) in target proteins.
  • Reactivity : Fluoride leaving groups enable nucleophilic substitution with serine hydrolases or cysteine proteases.
    Methodological validation :
    • Competitive activity-based protein profiling (ABPP) to assess labeling efficiency .
    • Mass spectrometry to confirm site-specific modifications.

What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?

Answer:
Challenges :

  • Low stability : Degradation in aqueous environments complicates detection .
  • Matrix interference : Biological samples (e.g., plasma) may contain competing nucleophiles.
    Solutions :
  • Derivatization : Stabilize the compound via reaction with thiols or amines, followed by LC-MS/MS analysis .
  • Isotope dilution : Use deuterated analogs as internal standards for improved quantification accuracy .

How does pH influence the stability and reactivity of this compound in aqueous buffers?

Answer:

  • Acidic conditions (pH < 5) : Accelerate hydrolysis, releasing HF and reducing reagent availability .
  • Neutral to alkaline conditions (pH 7–9) : Enhance stability but may promote nucleophilic attack by hydroxide ions.
    Experimental design :
    • Use phosphate or HEPES buffers (pH 7.4) for in vitro assays, monitoring degradation via ¹⁹F NMR .
    • Pre-equilibrate reaction mixtures to avoid pH shifts during experiments .

What toxicological considerations are critical when designing in vivo studies involving this compound?

Answer:

  • Acute toxicity : Methanesulfonyl fluoride analogs exhibit neurotoxic effects (e.g., acetylcholinesterase inhibition), causing convulsions and respiratory failure at high doses .
  • Chronic exposure : Limited data, but structural analogs suggest potential organophosphate-like cumulative toxicity .
    Mitigation strategies :
    • Dose optimization via preliminary LD50 studies in rodent models .
    • Monitor biomarkers (e.g., plasma cholinesterase activity) .

How can researchers resolve contradictions in reported reaction yields for sulfonyl fluoride derivatives?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Trace moisture or residual chloride in precursors reduces yield. Validate purity via HPLC or elemental analysis .
  • Kinetic vs. thermodynamic control : Microwave-assisted synthesis (e.g., 100°C, 10 min) may favor different pathways than traditional reflux .
    Best practices :
    • Report detailed reaction conditions (solvent, temperature, catalyst).
    • Use standardized reference materials for calibration .

What role does the pyridine ring play in modulating the electronic properties of this compound?

Answer:
The pyridine moiety:

  • Electron-withdrawing effect : Enhances sulfonyl fluoride’s electrophilicity, improving reactivity with nucleophiles.
  • Coordination potential : Acts as a weak Lewis base, facilitating interactions with metal catalysts in tandem reactions .
    Characterization methods :
    • Density functional theory (DFT) calculations to map electron density distribution.
    • X-ray crystallography for structural validation (e.g., as in cobaltoceniumylamido complexes) .

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